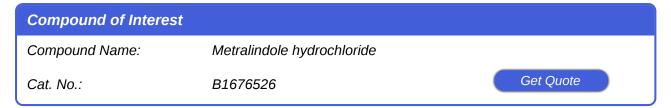


High-performance liquid chromatography (HPLC) method for Metralindole

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An HPLC Method for the Quantitative Analysis of Metralindole in Pharmaceutical Formulations

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metralindole is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated as a potential antidepressant.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of Metralindole in pharmaceutical dosage forms to ensure product quality and support formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[3] This application note presents a detailed protocol for the determination of Metralindole using a reversed-phase HPLC method with UV detection. The described method is designed to be a starting point for researchers and analysts, providing a robust framework for method validation and implementation in a quality control or research environment.

Materials and Methods Instrumentation and Materials

 HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.



- Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Solvents: HPLC grade acetonitrile and water.
- Reagents: Ammonium formate (analytical grade).
- Filters: 0.45 µm syringe filters for sample preparation.[4]
- Volumetric glassware: Calibrated volumetric flasks and pipettes.
- Analytical balance: Capable of weighing to 0.0001 g.
- Ultrasonic bath: For sample dissolution.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase A	10 mM Ammonium formate in water
Mobile Phase B	Acetonitrile
Gradient	Isocratic: 60% A, 40% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
UV Detection	274 nm
Run Time	10 minutes



Note: The UV detection wavelength is selected based on the typical absorbance of indole-containing compounds.[5] The mobile phase composition and column are chosen to provide good retention and peak shape for a compound with the expected polarity of Metralindole.

Experimental Protocols Standard Solution Preparation

- Standard Stock Solution (100 μg/mL): Accurately weigh approximately 10 mg of Metralindole reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and sonicate for 10 minutes to ensure complete dissolution. Make up to the mark with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 20 μg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation (from Tablets)

- Tablet Powder Preparation: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
- Sample Stock Solution: Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Metralindole and transfer it to a 100 mL volumetric flask.
- Extraction: Add approximately 70 mL of the mobile phase to the flask and sonicate for 30 minutes to extract the active pharmaceutical ingredient (API).
- Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filtration: Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial for analysis.[4][6]

Data Presentation

The quantitative analysis of Metralindole is performed by external standard calibration. The peak area of Metralindole in the chromatograms of the sample solutions is compared to the



calibration curve generated from the working standard solutions.

System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of Peak Areas (n=6)	≤ 2.0%

Method Validation Parameters (Hypothetical Data)

Parameter	Result
Linearity (R²)	> 0.999
Range	1 - 20 μg/mL
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (%RSD)	< 2.0%

Visualizations



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Caption: Experimental workflow for the HPLC analysis of Metralindole.



Conclusion

This application note provides a comprehensive and detailed HPLC method for the quantitative determination of Metralindole in pharmaceutical formulations. The described reversed-phase method is simple, specific, and utilizes standard instrumentation and reagents, making it readily adaptable for most analytical laboratories. The provided protocol for sample preparation is straightforward and suitable for solid dosage forms. This method serves as a solid foundation for further validation and implementation in routine quality control testing and research applications, ensuring the reliable analysis of Metralindole.

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